molecular formula C9H11BrN2O B14839826 (5-Bromo-3-cyclopropoxypyridin-2-YL)methanamine

(5-Bromo-3-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14839826
M. Wt: 243.10 g/mol
InChI Key: XTRMPZYCPFJODW-UHFFFAOYSA-N
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Description

(5-Bromo-3-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11BrN2O It is a derivative of pyridine, featuring a bromine atom at the 5-position, a cyclopropoxy group at the 3-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-cyclopropoxypyridin-2-YL)methanamine typically involves the following steps:

    Bromination: The starting material, 3-cyclopropoxypyridine, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanamine (methylamine) under basic conditions to introduce the methanamine group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: New compounds with different substituents replacing the bromine atom.

Scientific Research Applications

(5-Bromo-3-cyclopropoxypyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-3-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-3-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (5-Bromopyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position instead of the 3-position.

Uniqueness

(5-Bromo-3-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of both the bromine atom and the cyclopropoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(5-bromo-3-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11BrN2O/c10-6-3-9(13-7-1-2-7)8(4-11)12-5-6/h3,5,7H,1-2,4,11H2

InChI Key

XTRMPZYCPFJODW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Br)CN

Origin of Product

United States

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